5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
This compound is a potent inhibitor of RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also shows good kinase selectivity . It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Physical and Chemical Properties Analysis
The molecular formula of this compound is C20H23N3O6 . It has a molecular weight of 401.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Scientific Research Applications
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
One significant application area of compounds structurally similar to the one is their role as receptor-interacting protein kinase 1 (RIPK1) inhibitors. For instance, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as a new class of RIPK1 inhibitors. These compounds have shown potent activity in tumor metastasis models, highlighting their potential for preventing tumor metastasis due to their ability to inhibit RIPK1 effectively. This finding opens avenues for the development of new therapeutic agents targeting cancer metastasis, showcasing the compound's significance in cancer research (Li et al., 2018).
Antimicrobial Agents
Compounds with a similar structural framework have also been explored for their antimicrobial properties. Research into pyrrolo[2,3-d]pyrimidine derivatives has indicated their potential as antimicrobial agents. This suggests that the compound , due to its structural similarities, could be investigated further for antimicrobial activities, contributing valuable insights into the development of new antimicrobial drugs (Mohamed, El-Domany, & Abd El-hameed, 2009).
Synthesis of Bioactive Molecules
The chemical framework of the compound also facilitates the synthesis of bioactive molecules. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines nucleosides using related compounds underscores the potential of this chemical structure in creating novel nucleoside analogs with possible therapeutic applications. Such compounds could serve as potent inhibitors for various enzymes or receptors, providing a pathway for drug discovery and development (Iaroshenko et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival, inflammation, and death .
Mode of Action
This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It binds to RIPK1, preventing it from interacting with other proteins and initiating the downstream signaling pathways .
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways. RIPK1 is involved in the regulation of necroptosis, a form of programmed cell death, and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA . By inhibiting RIPK1, this compound can prevent necroptosis and the activation of NF-κB .
Pharmacokinetics
The compound’s potent inhibition of ripk1 suggests it may have good bioavailability .
Result of Action
The compound can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where necroptosis plays a role, such as in certain types of cancer .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to potently inhibit RIPK1, a kinase involved in necroptosis, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that the compound could play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
“5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been shown to have significant effects on various types of cells. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It shows good kinase selectivity, suggesting that it binds specifically to certain kinases .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on RIPK1 suggest that it could have long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to other indole derivatives, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
tert-butyl 5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-8-7-13-9-12(5-6-15(13)25)14-10-24(4)18-16(14)17(21)22-11-23-18/h5-6,9-11H,7-8H2,1-4H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBBWRLEUMXIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3=CN(C4=NC=NC(=C34)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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